

Application of 1-(2-Bromoethyl)-4-fluorobenzene in Agrochemical Research

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Compound of Interest

Compound Name: **1-(2-Bromoethyl)-4-fluorobenzene**

Cat. No.: **B029555**

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Introduction

1-(2-Bromoethyl)-4-fluorobenzene is a valuable fluorinated building block in agrochemical research. The incorporation of fluorine atoms into active molecules can significantly enhance their biological activity, metabolic stability, and lipophilicity, properties highly desirable for modern crop protection agents.^{[1][2]} This document provides detailed application notes and protocols for the use of **1-(2-bromoethyl)-4-fluorobenzene** in the synthesis of novel agrochemicals, focusing on its role in the development of diamide insecticides.

Application in the Synthesis of Diamide Insecticides

The 4-fluorophenethyl moiety, derived from **1-(2-bromoethyl)-4-fluorobenzene**, is a key structural component in a new class of diamide insecticides. These compounds have shown promising insecticidal activity, particularly against aphids.^[3] The 4-fluorophenethyl group is typically introduced via nucleophilic substitution, where the bromine atom of **1-(2-bromoethyl)-4-fluorobenzene** is displaced by an amine, forming a crucial C-N bond.

A notable example is the synthesis of N-(1-((4-fluorophenethyl)amino)-1-oxopropan-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide, which has demonstrated significant insecticidal effects.^[3]

Experimental Protocols

Protocol 1: Synthesis of N-(1-((4-fluorophenethyl)amino)-1-oxopropan-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide

This protocol describes a potential synthetic route for the target diamide insecticide starting from **1-(2-bromoethyl)-4-fluorobenzene**. The synthesis involves two main steps: 1) formation of the 4-fluorophenethylamine intermediate and 2) subsequent amidation with a pyrazole carboxylic acid derivative.

Step 1: Synthesis of 2-(4-fluorophenyl)ethan-1-amine

- Materials:
 - **1-(2-Bromoethyl)-4-fluorobenzene**
 - Ammonia (aqueous solution, e.g., 28%) or an appropriate primary amine
 - A suitable solvent (e.g., ethanol, methanol, or a polar aprotic solvent like DMF)
 - Round-bottom flask
 - Magnetic stirrer and heating mantle
 - Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
- Procedure:
 - In a round-bottom flask, dissolve **1-(2-bromoethyl)-4-fluorobenzene** (1 equivalent) in the chosen solvent.
 - Add an excess of the amine (e.g., aqueous ammonia, 5-10 equivalents) to the solution.
 - Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
 - Upon completion, remove the solvent under reduced pressure.

- Perform an aqueous work-up to remove excess amine and salts. This may involve partitioning the residue between an organic solvent (e.g., ethyl acetate) and water, followed by washing the organic layer with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 2-(4-fluorophenyl)ethan-1-amine.
- Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Amide Coupling to form the Final Product

- Materials:
 - 2-(4-fluorophenyl)ethan-1-amine (from Step 1)
 - 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride (or the corresponding carboxylic acid with a coupling agent)
 - A suitable base (e.g., triethylamine, diisopropylethylamine)
 - Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
 - Standard reaction and purification equipment
- Procedure:
 - Dissolve 2-(4-fluorophenyl)ethan-1-amine (1 equivalent) and the base (1.1-1.5 equivalents) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen).
 - Cool the solution in an ice bath.
 - Slowly add a solution of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride (1 equivalent) in the same solvent to the cooled amine solution.
 - Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC or LC-MS).
 - Upon completion, wash the reaction mixture with water and brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by recrystallization or column chromatography to obtain the final diamide compound.

Data Presentation

The following tables summarize the characterization and biological activity data for a representative diamide insecticide synthesized using a 4-fluorophenethyl moiety.

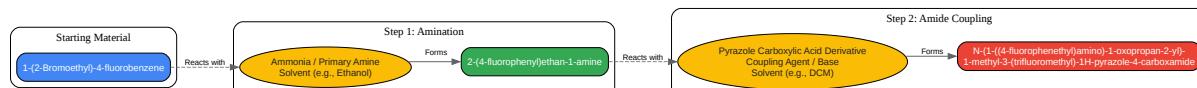
Table 1: Physicochemical Characterization of 3-(Difluoromethyl)-N-(1-((4-fluorophenethyl)amino)-1-oxopropan-2-yl)-1-methyl-1H-pyrazole-4-carboxamide (II-c-22)[3]

Property	Value
Molecular Formula	C ₁₇ H ₁₉ F ₃ N ₄ O ₂
Yield	48%
Melting Point (°C)	115.5–119.8
¹ H NMR (500 MHz, Chloroform-d) δ (ppm)	7.80 (s, 1H), 7.07–7.00 (m, 2H), 6.95 (s, 0.25H), 6.92–6.78 (m, 3.5H)

Table 2: Insecticidal Activity of Diamide Compounds against *Aphis craccivora*[3]

Compound	Concentration (µg/mL)	Mortality (%)
II-c-22	400	>90
II-c-22	200	~70-80
Imidacloprid (Control)	400	100

Mandatory Visualization

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Caption: Synthetic workflow for a diamide insecticide.

Conclusion

1-(2-Bromoethyl)-4-fluorobenzene serves as a key precursor for introducing the 4-fluorophenethyl moiety into agrochemically active molecules. The resulting diamide insecticides exhibit significant biological activity, demonstrating the utility of this building block in the development of novel crop protection agents. Further research into the structure-activity relationships of this class of compounds could lead to the discovery of even more potent and selective insecticides.

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